molecular formula C95H152N30O31 B586322 H-His-his-gly-val-val-glu-val-asp-ala-ala-val-thr-pro-glu-glu-arg-his-leu-ser-lys-OH CAS No. 158561-91-2

H-His-his-gly-val-val-glu-val-asp-ala-ala-val-thr-pro-glu-glu-arg-his-leu-ser-lys-OH

Cat. No.: B586322
CAS No.: 158561-91-2
M. Wt: 2210.44
InChI Key: LCZVBHGGTGLRNW-DRDHCPHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for constructing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid is attached to a resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery .

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The peptide “H-His-his-gly-val-val-glu-val-asp-ala-ala-val-thr-pro-glu-glu-arg-his-leu-ser-lys-OH” has several scientific research applications:

Mechanism of Action

The peptide exerts its effects by aggregating to form amyloid plaques in the brain. These plaques disrupt cell-to-cell communication and activate immune responses, leading to inflammation and neuronal damage. The molecular targets involved include various receptors and enzymes that interact with the peptide, promoting its aggregation and toxicity .

Comparison with Similar Compounds

Similar Compounds

    β-Amyloid Protein Precursor (1-40): Another fragment of the β-amyloid precursor protein, shorter in length.

    β-Amyloid Protein Precursor (1-42): A slightly longer fragment, also associated with amyloid plaque formation.

    β-Amyloid Protein Precursor (17-42): A fragment that includes the core region of the amyloid plaques.

Uniqueness

The peptide “H-His-his-gly-val-val-glu-val-asp-ala-ala-val-thr-pro-glu-glu-arg-his-leu-ser-lys-OH” is unique due to its specific sequence and length, which contribute to its distinct aggregation properties and role in Alzheimer’s disease pathology .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H152N30O31/c1-43(2)30-60(85(146)119-64(39-126)87(148)114-59(94(155)156)18-14-15-27-96)116-86(147)62(33-53-37-102-42-107-53)117-80(141)55(19-16-28-103-95(98)99)110-81(142)56(21-24-67(129)130)111-82(143)57(22-25-68(131)132)112-88(149)65-20-17-29-125(65)93(154)75(50(13)127)124-92(153)74(47(9)10)121-77(138)49(12)108-76(137)48(11)109-84(145)63(34-70(135)136)118-90(151)72(45(5)6)122-83(144)58(23-26-69(133)134)113-89(150)73(46(7)8)123-91(152)71(44(3)4)120-66(128)38-104-79(140)61(32-52-36-101-41-106-52)115-78(139)54(97)31-51-35-100-40-105-51/h35-37,40-50,54-65,71-75,126-127H,14-34,38-39,96-97H2,1-13H3,(H,100,105)(H,101,106)(H,102,107)(H,104,140)(H,108,137)(H,109,145)(H,110,142)(H,111,143)(H,112,149)(H,113,150)(H,114,148)(H,115,139)(H,116,147)(H,117,141)(H,118,151)(H,119,146)(H,120,128)(H,121,138)(H,122,144)(H,123,152)(H,124,153)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,155,156)(H4,98,99,103)/t48-,49-,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-,75-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZVBHGGTGLRNW-DRDHCPHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C95H152N30O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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